N-Acetylcolchinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H23NO5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(5-hydroxy-13,14,15-trimethoxy-8-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl)acetamide |
InChI |
InChI=1S/C20H23NO5/c1-11(22)21-16-8-5-12-9-17(24-2)19(25-3)20(26-4)18(12)14-7-6-13(23)10-15(14)16/h6-7,9-10,16,23H,5,8H2,1-4H3,(H,21,22) |
InChI Key |
WJJZQSCOTJYYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)O)OC)OC)OC |
Synonyms |
N-acetylcolchinol |
Origin of Product |
United States |
Synthetic Methodologies for N Acetylcolchinol and Its Analogues
Total Synthesis Approaches to N-Acetylcolchinol
The total synthesis of this compound has been a subject of extensive research, leading to the development of several elegant and efficient strategies. These approaches often tackle the core challenge of constructing the biaryl linkage and the seven-membered ring with high stereocontrol.
Biaryl Oxidative and Reductive Coupling Strategies
A cornerstone in the synthesis of this compound and its congeners is the formation of the biaryl bond, which constitutes the backbone of the molecule. Both oxidative and reductive coupling strategies have been successfully employed to forge this crucial linkage.
Intramolecular biaryl oxidative coupling of 1,3-diarylpropyl acetamide (B32628) intermediates has proven to be a robust method. rsc.org One notable approach utilizes phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) as the oxidant to facilitate the final ring-closing step, yielding (S)-(−)-N-acetylcolchinol. rsc.org The penultimate 1,3-diarylpropyl acetamide intermediate can be synthesized through various routes, allowing for flexibility in the introduction of the stereogenic center. rsc.org
Reductive coupling methods, such as the Ziegler-Ullmann coupling, have also been adapted for the synthesis of (S)-(−)-N-acetylcolchinol. researchgate.net This approach serves as a key step in creating the biaryl pharmacophore and has been a foundational strategy in the total synthesis of allocolchicinoids. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, represent another effective reductive coupling strategy for generating the central biaryl motif. researchgate.net
| Coupling Strategy | Key Reagents/Catalysts | Application |
| Oxidative Coupling | Phenyliodonium bis(trifluoroacetate) (PIFA) | Intramolecular cyclization to form the seven-membered ring. |
| Reductive Coupling | Ziegler-Ullmann conditions | Formation of the biaryl bond. |
| Reductive Coupling | Palladium catalysts (e.g., for Suzuki-Miyaura coupling) | Construction of the biaryl pharmacophore. |
Cyclopropanation–Ring Expansion and Nicholas Reaction Implementations
Innovative strategies involving cyclopropanation–ring expansion and the Nicholas reaction have also been applied in the total synthesis of this compound. While detailed examples for the direct synthesis of this compound using cyclopropanation-ring expansion are not extensively documented in readily available literature, this strategy is a recognized approach for the synthesis of biaryl compounds, a key structural element of this compound.
The intramolecular Nicholas reaction, on the other hand, has been successfully utilized in the synthesis of this compound analogues. This reaction involves the stabilization of a propargylic cation by a hexacarbonyldicobalt complex, which then undergoes intramolecular cyclization. This methodology has been instrumental in constructing the seven-membered ring of allocolchicinoids.
Electrochemical Synthesis Pathways
In a quest for greener and more step-economical synthetic routes, electrochemical methods have emerged as a powerful tool for the synthesis of this compound. rsc.orgrsc.org These approaches replace hazardous and stoichiometric reagents with milder, electrochemically driven redox processes. rsc.org
These electrochemical pathways offer a more sustainable alternative to traditional methods that often rely on transition metals and toxic reagents. rsc.org
Asymmetric Synthesis of this compound
The development of asymmetric syntheses of this compound is crucial for accessing enantiomerically pure forms of the compound for biological evaluation. Several distinct strategies have been successfully implemented.
Another strategy employs an Ullmann biaryl coupling as the key step. researchgate.net In this route, asymmetric induction is achieved via the hydrogenation of an enamide using FerroTANE catalysts. researchgate.net A different asymmetric synthesis utilizes a Suzuki–Miyaura coupling to form the biaryl bond, with the stereocenter being introduced via an asymmetric reduction of a dibenzosuberone (B195587) derivative using a chiral Lewis acid. researchgate.net
Furthermore, a greener, step-economical asymmetric synthesis has been developed that relies heavily on electrochemical methods for the redox steps, as detailed in the previous section. rsc.orgrsc.org This approach underscores the versatility of electrochemistry in achieving high levels of stereocontrol.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a vibrant area of research, aimed at exploring structure-activity relationships and developing compounds with improved therapeutic profiles.
Allocolchicinoid Analogues
Allocolchicinoids, which share the same biaryl core as this compound, are a prominent class of analogues. Numerous synthetic strategies have been developed for their total synthesis. researchgate.net A key and recurring step in nearly all of these syntheses is the biaryl-coupling, which can be achieved through oxidative, reductive, or palladium-catalyzed cross-coupling conditions. researchgate.net
For instance, the total synthesis of (±)-allocolchicine has been accomplished using a cobalt-catalyzed alkyne [2 + 2 + 2]-cyclotrimerization as the key reaction to construct the tricyclic framework. acs.org This modular approach allows for the synthesis of a variety of ring C-modified allocolchicinoids. acs.org
The synthesis of this compound-O-methyl ether (NCME), another allocolchicinoid, has been achieved through an unusual decarbonylation and electrocyclic ring-opening cascade reaction starting from β-lumicolchicine. acs.org These examples highlight the diverse synthetic toolbox available for accessing a wide range of allocolchicinoid structures.
Aminodibenzoxepine Analogues
A straightforward synthetic route to aminodibenzoxepines, which are analogues of this compound, has been developed using two distinct strategies. nih.govacs.org These methods allow for the rapid and reliable production of a series of substituted aminodibenzoxepines. nih.gov
The first strategy involves three key steps:
Grignard addition : This step is noted for its diastereoselectivity, which has been explained by a chelate model. nih.gov
Biaryl Suzuki-Miyaura coupling : A critical step for forming the biaryl backbone of the molecule. nih.govacs.org
HF-mediated cyclodehydration : The final step to form the dibenzoxepine ring system. nih.govacs.org
A second, alternative strategy was designed to better accommodate the synthesis of analogues with a benzylic substituent. This approach inverts the order of the Grignard addition and the biaryl coupling steps, providing greater flexibility in analogue production. nih.govacs.org
C-Ring Modifications
Modifications to the C-ring of colchicine (B1669291) and its analogues, such as this compound, have been explored to improve their biological profiles. The tropolone (B20159) C-ring of colchicine is often replaced with a benzenoid ring to create allocolchicinoid derivatives, which have shown good biological activity and reduced toxicity compared to the parent compound. rsc.org this compound itself is an allocolchicinoid. rsc.org
One notable C-ring modified analogue is this compound-O-methyl ether (NCME), where the tropolone ring is replaced by a methoxy-substituted benzenoid ring. nih.gov This modification has been shown to result in a more potent inhibitor of cell growth and tubulin polymerization compared to colchicine. nih.gov The synthesis of NCME can be achieved from β-lumicolchicine through an unusual decarbonylation and electrocyclic ring-opening cascade reaction. acs.org
Further modifications have been achieved using iminonitroso Diels-Alder reactions on colchicine to introduce a N-O heterocycle at the C8,12 position of the C-ring. nih.gov While these specific analogues were found to serve as prodrugs that reverted to colchicine under assay conditions, the study demonstrated that such structural changes alter the interaction with tubulin. nih.gov
| Analogue | Modification | Synthetic Highlight | Key Finding |
| Aminodibenzoxepines | Replacement of the B-ring with a dibenzoxepine system | Suzuki-Miyaura coupling and HF-mediated cyclodehydration nih.govacs.org | Provides a flexible route to a series of substituted analogues. nih.gov |
| This compound-O-methyl ether (NCME) | Tropolone C-ring replaced with a methoxy-substituted benzene (B151609) ring nih.gov | Synthesized from β-lumicolchicine via decarbonylation/electrocyclic ring-opening acs.org | Better inhibitor of tubulin polymerization than colchicine. nih.gov |
| Diels-Alder Adducts | N-O heterocycle fused to the C-ring nih.gov | Iminonitroso Diels-Alder reaction on colchicine nih.gov | Acts as a prodrug and alters tubulin interaction. nih.gov |
Prodrug Formulations for Research (e.g., Phosphate (B84403) Derivatives for in vivo Studies)
To overcome the poor water solubility of this compound and facilitate in vivo research, water-soluble prodrugs have been designed. rsc.org The most prominent example is the phosphate prodrug ZD6126, which was developed for clinical investigation. rsc.org The core principle of a prodrug strategy is to chemically modify a drug to improve its properties, such as solubility, with the modification being cleaved in vivo to release the active parent drug. ewadirect.com
Phosphate esters are a common and effective prodrug moiety for hydroxyl-containing drugs because they significantly increase aqueous solubility. nih.gov These phosphate prodrugs are typically designed to be stable in aqueous solution but are rapidly hydrolyzed in vivo by endogenous enzymes like alkaline phosphatases to release the active parent drug. nih.gov This rapid bioconversion ensures that the desired pharmacological effect is achieved. nih.gov The use of such prodrugs can be critical for enabling intravenous administration in preclinical and clinical studies. nih.gov This approach not only improves solubility but can also lead to prolonged release and potentially reduce side effects by altering the drug's distribution. nih.gov
Key Chemical Transformations in this compound Synthesis Research
The total synthesis of this compound relies on several key chemical transformations to construct its complex tricyclic framework and install the necessary functional groups.
Oxidative Cyclization Reactions (e.g., Phenolic Oxidative Cyclisation)
Intramolecular biaryl oxidative coupling is a pivotal step in many synthetic routes to this compound, as it simultaneously forms the biaryl bond and the seven-membered B-ring. rsc.orgresearchgate.net This transformation typically involves the cyclization of a 1,3-diarylpropane precursor. rsc.org
Various reagents have been employed to achieve this phenolic oxidative coupling:
Hypervalent iodine(III) reagents : Phenyliodonium bis(trifluoroacetate) (PIFA) and phenyliodine(III) diacetate (PIDA) have been successfully used to mediate the oxidative cyclization. rsc.org
Electrochemical methods : A greener approach utilizes electrochemical dehydrogenative coupling. This method avoids the use of stoichiometric hazardous reagents and transition metals. rsc.orgrsc.org While initial yields were modest, optimization has improved the efficiency of this protocol. rsc.org
These oxidative cyclization strategies are fundamental in natural product synthesis for creating complex molecular architectures from simpler acyclic precursors. nih.govnih.govbeilstein-journals.org
Reductive Amination Protocols
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.org This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu It is a powerful tool for forming C-N bonds and is often preferred over direct alkylation of amines as it avoids the problem of overalkylation. harvard.edumasterorganicchemistry.com
In the context of this compound synthesis, reductive amination can be employed to introduce or modify the N-acetyl group on the B-ring. The process typically involves a one-pot reaction where the carbonyl compound, an amine, and a reducing agent are combined. wikipedia.org
Common reducing agents used for this transformation include:
Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is stable under weakly acidic conditions and selectively reduces the iminium ion in the presence of the starting carbonyl group. harvard.educhemistrysteps.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN that is also highly selective for the reductive amination process. harvard.edu
Biaryl Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)
The formation of the biaryl linkage between the A and C rings is one of the most critical steps in the synthesis of this compound and its analogues. researchgate.net Palladium-catalyzed cross-coupling reactions are frequently the methods of choice for this transformation.
Suzuki-Miyaura Coupling : This reaction, which couples an organoboron compound (like a phenylboronic acid) with an aryl halide or triflate, is a cornerstone of modern biaryl synthesis. nih.govorganic-chemistry.org It has been employed as a key step in the synthesis of this compound itself and its aminodibenzoxepine analogues. nih.govacs.orgresearchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov
Ullmann Coupling : A modified Ziegler-Ullmann coupling process has also been developed as a key step in an effective synthesis of (S)-(-)-N-acetylcolchinol. researchgate.net The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides, though modern variations have expanded its scope.
These biaryl coupling strategies provide reliable and efficient methods for constructing the core dibenzosuberane (B130601) skeleton of this compound. researchgate.net
| Transformation | Description | Reagents/Methods | Application in this compound Synthesis |
| Phenolic Oxidative Cyclization | Forms the seven-membered B-ring and the biaryl bond simultaneously from a diaryl precursor. rsc.orgresearchgate.net | PIFA, PIDA, Electrochemical methods rsc.org | Key step for constructing the tricyclic core. rsc.org |
| Reductive Amination | Converts a carbonyl group to an amine via an imine intermediate. wikipedia.org | Aldehyde/Ketone + Amine + Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) harvard.edu | Introduction or modification of the amino group on the B-ring. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. nih.gov | Arylboronic acid + Aryl halide + Pd catalyst (e.g., Pd(OH)₂) nih.gov | Formation of the crucial biaryl bond between rings A and C. nih.govresearchgate.net |
| Ullmann Coupling | Copper-catalyzed coupling of aryl halides. researchgate.net | Aryl halides + Copper catalyst researchgate.net | Alternative method for creating the biaryl linkage. researchgate.net |
Enantioselective Approaches in Synthesis (e.g., Asymmetric Transfer Hydrogenation)
The biological activity of this compound is intrinsically linked to its stereochemistry, making enantioselective synthesis a critical area of research. The establishment of the molecule's sole chiral center at the benzylic position of the dibenzosuberane core is a key challenge that has been addressed through various sophisticated asymmetric strategies. These methods aim to produce the desired enantiomer in high purity, avoiding the need for classical resolution of a racemic mixture. Key approaches include the asymmetric hydrogenation of prochiral enamides and the highly selective reduction of imine intermediates using chiral organocatalysts.
A significant strategy for inducing chirality involves the asymmetric hydrogenation of an enamide precursor. researchgate.net This method has been effectively used in the synthesis of (S)-(−)-N-acetylcolchinol. researchgate.net The process relies on chiral transition metal catalysts to control the facial selectivity of hydrogen addition to the double bond of the enamide. Research has shown that catalyst systems based on Ruthenium and Rhodium, paired with chiral ferrocenyl diphosphine ligands like FerroTANE, are particularly effective. researchgate.net These catalysts have demonstrated the ability to achieve high enantioselectivity, often exceeding 90% enantiomeric excess (ee), with excellent catalyst efficiency, allowing for high substrate-to-catalyst ratios. researchgate.net
Table 1: Asymmetric Hydrogenation of Enamide Precursors for (S)-(−)-N-acetylcolchinol
| Catalyst System | Enantiomeric Excess (ee) | Substrate/Catalyst Ratio (S/C) | Reference |
|---|---|---|---|
| (S,S)-iPr–FerroTANE Ru(methallyl)₂ | >90% | 1000 | researchgate.net |
| [(S,S)-tBuFerroTANE Rh(COD)]BF₄ | >90% | 1000 | researchgate.net |
Table 2: Organocatalytic Asymmetric Reduction of an Imine Precursor for (+)-N-acetylcolchinol
| Reaction Step | Reagents/Catalyst | Conditions | Yield | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction of Imine 15a to Amine 16a | Trichlorosilane, Catalyst 17a (from D-valine) | -30 °C | 91% | 99.5 : 0.5 | rsc.org |
The concept of asymmetric transfer hydrogenation (ATH) is a widely used technique for the reduction of prochiral ketones, imines, and alkenes. sigmaaldrich.comliv.ac.uk This process utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen, which simplifies the experimental setup. liv.ac.uk Seminal work in this field established highly efficient catalyst systems, often comprising a ruthenium complex with a chiral diamine ligand (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]), for the enantioselective reduction of various C=O and C=N bonds. sigmaaldrich.com While the specific application of ATH to an this compound precursor is exemplified by the closely related asymmetric reduction of imines, the principles of ATH represent a cornerstone of modern asymmetric synthesis and are directly applicable to the types of transformations required to install the stereocenter in this compound and its analogues. rsc.orgsigmaaldrich.com
Molecular Interactions and Biochemical Mechanisms of N Acetylcolchinol
Tubulin Binding Dynamics and Site Specificity
The biological activity of N-Acetylcolchinol is intrinsically linked to its ability to bind to tubulin. This section delves into the specifics of this interaction, from the precise binding location to the kinetic and thermodynamic parameters that govern the formation and stability of the tubulin-NAC complex.
Interaction with the Colchicine-Binding Site on Tubulin
This compound binds to the colchicine-binding site located on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers within the heterodimer. nih.govbioworld.com This binding is competitive with colchicine (B1669291), indicating that they share a common or overlapping binding pocket. nih.gov Experimental data has shown that this compound is a potent inhibitor of colchicine binding, with studies demonstrating that it inhibits 50% of fluorescently labeled colchicine binding at a concentration of 5.4 μM, a value comparable to the 4.5 μM observed for unlabeled colchicine itself. nih.gov The binding of colchicine site inhibitors like this compound is known to induce a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the microtubule lattice. nih.gov
Kinetics of Tubulin-N-Acetylcolchinol Complex Formation
While specific kinetic data for this compound is not extensively detailed in the available literature, the broader class of colchinols is known to exhibit rapidly reversible tubulin-binding kinetics. nih.gov This contrasts with the slower, pseudo-irreversible binding of colchicine. A study on this compound O-methyl ether (NCME), a close analogue of NAC, provides valuable insights into the potential kinetic profile of NAC. The binding of NCME to tubulin was found to be a biphasic reaction, with the faster phase being approximately 60 times faster than that of colchicine at 37°C. nih.gov Furthermore, the dissociation of the tubulin-NCME complex was significantly more rapid, with a half-life of 11 minutes at 37°C, compared to 27 hours for the tubulin-colchicine complex. nih.gov
Thermodynamics of Tubulin Binding
The thermodynamic parameters of the interaction between this compound and tubulin provide insight into the driving forces behind the binding event. For the analogue this compound O-methyl ether (NCME), the binding reaction is characterized by a significantly lower activation energy for association (7.0 kcal/mol for the faster phase) compared to colchicine (18 kcal/mol). nih.gov This lower energy barrier contributes to the faster association rate of NCME. The activation energy for the dissociation of the tubulin-NCME complex was determined to be 27 kcal/mol. nih.gov A comparison of the activation energies for association and dissociation yielded a free energy of binding of -20 kcal/mol for NCME, which is substantially more favorable than the -6 kcal/mol calculated for colchicine, indicating a more spontaneous and stable interaction for the this compound analogue. nih.gov
Comparative Analysis of Tubulin Binding with Colchicine and Other Analogues
The binding of this compound and its analogues to tubulin exhibits distinct differences when compared to colchicine, primarily in their kinetics and the stability of the resulting complex. The rapid association and dissociation of this compound O-methyl ether (NCME) and the broader class of colchinols stand in stark contrast to the slow and tenacious binding of colchicine. nih.gov Thiocolchicine (B1684108), another analogue, demonstrates binding kinetics that are 2-4 times faster than colchicine, although their activation energies for association are similar. nih.gov The dissociation half-life of the tubulin-thiocolchicine complex is 24 hours, which is comparable to that of colchicine (27 hours), but significantly longer than that of NCME (11 minutes). nih.gov These differences in binding dynamics likely contribute to the varied biological activities observed among these compounds.
| Compound | Association Rate (relative to Colchicine) | Dissociation Half-life (at 37°C) | Activation Energy of Association (kcal/mol) | Activation Energy of Dissociation (kcal/mol) | Free Energy of Binding (kcal/mol) |
|---|---|---|---|---|---|
| Colchicine | 1x | 27 hours | 18 | 24 | -6 |
| This compound O-methyl Ether (NCME) | ~60x (faster phase) | 11 minutes | 7.0 (faster phase) | 27 | -20 |
| Thiocolchicine | 2-4x | 24 hours | 20 | 30 | -10 |
Effects on Microtubule Polymerization and Dynamics
The binding of this compound to tubulin directly translates into a disruption of the dynamic equilibrium of microtubule assembly and disassembly. This section explores the inhibitory effects of NAC on the formation of microtubules.
Inhibition of Microtubule Assembly and Polymerization
Microtubule Destabilization and Depolymerization
This compound, the active metabolite of the prodrug ZD6126, functions as a potent microtubule-destabilizing agent. nih.govaacrjournals.orgnih.gov Its mechanism of action is centered on its interaction with tubulin, the fundamental protein subunit of microtubules. Structurally similar to colchicine, this compound binds to the colchicine-binding site on β-tubulin at the interface between the α- and β-tubulin subunits within the heterodimer. nih.govnih.gov This binding event is crucial as it inhibits the polymerization of tubulin dimers into microtubules. nih.govnih.gov
The interaction of this compound at this specific site prevents the necessary conformational changes that tubulin dimers must undergo to assemble into straight protofilaments, which are the building blocks of microtubules. By binding to soluble tubulin, it forms a tubulin-N-Acetylcolchinol complex that is unable to efficiently polymerize. nih.gov Furthermore, this complex can add to the ends of existing microtubules, effectively capping them and preventing further elongation. nih.gov This disruption of the polymerization-depolymerization equilibrium leads to a net depolymerization and destabilization of the microtubule network. aacrjournals.org
In vitro studies on endothelial cells have demonstrated that this compound can induce complete depolymerization of the microtubule network. aacrjournals.org For instance, treatment of human umbilical vein endothelial cells (HUVECs) with 1 μM this compound resulted in the complete disassembly of microtubules within 40 minutes. aacrjournals.org This rapid destabilization underscores the compound's efficacy as a microtubule-targeting agent.
| Cell Type | Compound Concentration | Time to Effect | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 μM | 40 minutes | Complete depolymerization of microtubules |
| Nonconfluent HUVEC | IC50 = 0.07 ± 0.01 μm | Not specified | Induction of morphological changes |
| Confluent, quiescent HUVEC | IC50 = 0.62 ± 0.2 μm | Not specified | Induction of morphological changes |
Modulation of Microtubule Dynamic Instability
Microtubules are inherently dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization) in a process termed dynamic instability. This process is critical for various cellular functions, particularly mitosis. nih.gov Microtubule-targeting agents can profoundly affect these dynamics. While high concentrations of agents like this compound lead to wholesale microtubule depolymerization, lower, substoichiometric concentrations can suppress dynamic instability without significantly altering the total microtubule polymer mass.
Studies on the closely related tubulin-colchicine complex reveal that it strongly suppresses the dynamic behavior of microtubules. nih.govnih.gov The primary effect is a reduction in the growth rate at both the plus and minus ends of the microtubule. nih.gov The complex also significantly reduces the rate and extent of shortening phases, decreases the catastrophe frequency (the switch from a growing to a shortening state), and increases the rescue frequency (the switch from shortening to growing). nih.gov Consequently, microtubules spend more time in an attenuated or paused state, where they are not undergoing significant growth or shortening. nih.gov This kinetic stabilization effectively freezes the microtubule network, disrupting processes like mitotic spindle formation that rely on rapid microtubule dynamics.
The following table summarizes the effects of the tubulin-colchicine complex on the key parameters of microtubule dynamic instability, providing a model for the likely effects of this compound.
| Dynamic Instability Parameter | Effect of Tubulin-Colchicine Complex | Consequence |
| Growth Rate | Reduced | Slower microtubule elongation |
| Shortening Rate | Reduced | Slower microtubule disassembly |
| Catastrophe Frequency | Suppressed | Less frequent switching from growth to shrinkage |
| Rescue Frequency | Increased | More frequent switching from shrinkage to growth |
| Time in Attenuated State | Increased | Microtubules are "paused" and less dynamic |
Interaction with Cytoskeletal Components
Destabilization of the Tubulin Cytoskeleton
The primary interaction of this compound with cytoskeletal components is the direct destabilization of the tubulin cytoskeleton. aacrjournals.orgresearchgate.net As detailed in section 3.2.2, by binding to the colchicine site on tubulin, the compound disrupts the assembly of microtubules. This leads to a progressive and rapid loss of the filamentous microtubule network within the cell. aacrjournals.org
This effect has been visually confirmed in endothelial cells, where treatment with this compound leads to a swift and complete breakdown of the microtubule architecture. aacrjournals.org The destabilization of this crucial cytoskeletal element has profound consequences for cell shape, division, and intracellular transport, as microtubules provide structural support and act as tracks for motor proteins. The disruption is particularly effective in rapidly dividing cells, such as those found in tumor vasculature, which are highly dependent on a dynamic microtubule cytoskeleton for proliferation. aacrjournals.org
Induction of Actin Stress Fibers and Membrane Blebbing
Beyond its direct effects on microtubules, this compound also induces significant changes in the actin cytoskeleton. aacrjournals.orgresearchgate.net In-vitro studies have shown that within 40 minutes of exposure, this compound induces the formation of prominent actin stress fibers—contractile bundles of actin filaments that cross the cell body. aacrjournals.org This phenomenon is linked to the depolymerization of microtubules. Research on colchicine has shown that microtubule-disrupting agents can stimulate actin polymerization and stress fiber formation. nih.gov This effect is not random but a structured cellular response; in Swiss 3T3 fibroblasts, colchicine treatment led to a 130% increase in filamentous actin (F-actin) after one hour. nih.govresearchgate.net
Concurrently with the formation of stress fibers, this compound causes endothelial cells to retract and exhibit blebbing of the plasma membrane. aacrjournals.org Membrane blebs are spherical protrusions of the plasma membrane that occur when the membrane detaches from the underlying actin cortex. mdpi.com Their formation is driven by intracellular hydrostatic pressure and is often associated with actomyosin (B1167339) contractility, a process regulated by the newly formed stress fibers. mdpi.comnih.gov This induction of both stress fibers and membrane blebbing indicates a significant and rapid reorganization of the cell's cortical architecture in response to microtubule collapse.
| Cytoskeletal Component | Effect of this compound | Time Frame (in HUVEC) |
| Actin Cytoskeleton | Induction of actin stress fibers | Within 40 minutes |
| Plasma Membrane | Induction of membrane blebbing | Within 40 minutes |
Regulation of Microtubule and Actin Cytoskeleton Cooperation
The microtubule and actin cytoskeletons are not independent networks but are intricately linked, and their cooperation is vital for controlling cell shape, adhesion, and motility. nih.govkuleuven.be this compound's profound and simultaneous impact on both systems highlights this crosstalk. The disruption of the microtubule network by this compound directly triggers a compensatory or responsive reorganization of the actin cytoskeleton, leading to the formation of stress fibers. nih.govaacrjournals.org
This coordinated response is crucial for the morphological changes observed in cells treated with the compound, such as cell contraction and retraction. aacrjournals.org The depolymerization of microtubules appears to initiate a signaling cascade that promotes actin-myosin contractility. researchgate.net This suggests that microtubules normally play a role in suppressing or spatially regulating this contractility. When microtubules are removed by this compound, this regulation is lost, leading to the assembly of contractile stress fibers and subsequent changes in cell shape and adhesion. nih.gov This interplay demonstrates that this compound does not merely eliminate one cytoskeletal element but actively modulates the dynamic relationship between the microtubule and actin networks.
Cellular and Subcellular Effects of N Acetylcolchinol in Preclinical Models
Morphological Alterations in Endothelial Cells
N-Acetylcolchinol induces rapid and profound changes in the morphology of endothelial cells, which are foundational to its antivascular activity. These effects are primarily mediated by its interaction with the tubulin cytoskeleton.
In preclinical in vitro studies, this compound prompts swift morphological changes in human umbilical vein endothelial cells (HUVECs) and lung microvessel endothelial cells. nih.gov Within as little as 40 minutes of exposure, the compound causes significant endothelial cell contraction. nih.govnih.gov This contraction is associated with a destabilization of the tubulin cytoskeleton, the induction of actin stress fibers, and notable membrane blebbing. nih.govnih.gov These cytoskeletal rearrangements lead to a collapse of the cell shape and retraction from the surrounding substrate and adjacent cells. researchgate.net This rapid alteration of endothelial cell morphology is believed to be a key factor in the loss of tumor blood vessel integrity observed in vivo. nih.gov
A critical aspect of this compound's activity is its selective effect on endothelial cells in different physiological states. Proliferating, non-confluent endothelial cells, which are characteristic of the immature vasculature found in tumors, are markedly more sensitive to the morphological effects of the compound than their quiescent, confluent counterparts that model mature, stable blood vessels. nih.govnih.govresearchgate.net Studies have shown a dramatic collapse of cell shape in non-confluent cultures, whereas confluent monolayers are less affected. researchgate.net This differential sensitivity is hypothesized to stem from differences in the stability of the actin cytoskeleton, the strength of cell-cell junctions, or variations in tubulin isotype expression between the two cell states. nih.gov This selectivity suggests that this compound is more likely to affect the endothelial cells of developing tumor vessels while sparing the mature, quiescent vessels in normal tissues. nih.govresearchgate.net
Table 1: Differential Sensitivity of Endothelial Cells to this compound
| Cell State | Description | Sensitivity to this compound | Observed Effects | Supporting Evidence |
|---|---|---|---|---|
| Non-confluent | Proliferating cells, modeling immature tumor vasculature. | High | Pronounced cell contraction, retraction, and shape collapse. | nih.govnih.govresearchgate.net |
| Confluent | Quiescent cells forming a stable monolayer, modeling mature vasculature. | Low | Minimal morphological changes at similar concentrations. | nih.govnih.govresearchgate.net |
Modulation of Cellular Processes
Beyond immediate morphological changes, this compound modulates fundamental cellular processes in endothelial cells, including their ability to form networks, progress through the cell cycle, and survive.
In vitro models that mimic the formation of new blood vessels, such as seeding HUVECs on a Matrigel™ substrate, demonstrate this compound's disruptive capacity. When applied to an already established network of endothelial cell cords, this compound rapidly compromises the integrity of the network. nih.govnih.gov The compound was also found to inhibit the formation of capillary-like networks by HUVECs. nih.gov This effect on nascent vascular structures underscores its potential as a vascular-disrupting agent, capable of dismantling the newly formed vessels essential for tumor growth. nih.govnih.gov Notably, these disruptive effects were shown to be reversible upon removal of the compound in some in vitro models, with cells re-establishing the original structures after 24 hours. nih.gov
As a tubulin-binding agent, this compound's prodrug, ZD6126, directly interferes with the mitotic spindle, a structure crucial for cell division. Treatment of HUVECs with ZD6126 leads to a significant arrest of cells in the G2/M phase of the cell cycle. nih.gov This blockage is accompanied by a corresponding decrease in the population of cells in the S phase, indicating a halt in proliferation. nih.gov This cell cycle arrest at the G2/M phase is a characteristic effect of agents that disrupt microtubule dynamics and is a key component of its antiproliferative activity against endothelial cells. nih.govacs.org
Table 2: Effect of ZD6126 (this compound Prodrug) on Endothelial Cell Cycle
| Cellular Process | Effect | Mechanism | Outcome | Supporting Evidence |
|---|---|---|---|---|
| Cell Cycle Progression | G2/M Phase Arrest | Disruption of mitotic spindle formation due to tubulin binding. | Inhibition of endothelial cell proliferation. | nih.gov |
Cellular Specificity and Differential Responses
This compound, the active metabolite of the prodrug this compound-O-phosphate (ZD6126), demonstrates a significant degree of cellular specificity in preclinical models. Its mechanism of action as a tubulin-binding agent results in differential responses across various cell types, largely dictated by the cell's proliferation status, cytoskeletal architecture, and role within the tissue microenvironment.
Endothelial Cell Selectivity of Action
Preclinical research has consistently shown that the primary target of this compound is the vascular endothelial cell, particularly those comprising the immature and rapidly proliferating vasculature characteristic of solid tumors aacrjournals.orgnih.govnih.gov. This selectivity is a cornerstone of its function as a vascular-targeting agent.
In vitro studies using human umbilical vein endothelial cells (HUVECs) revealed that this compound induces pronounced and rapid changes in cell morphology at non-cytotoxic concentrations aacrjournals.orgnih.govnih.govaacrjournals.org. These changes include cell contraction and rounding, which are apparent at concentrations as low as 0.1 μM aacrjournals.orgnih.gov. The underlying mechanism involves the destabilization of the tubulin cytoskeleton, leading to a collapse of the cell shape nih.govaacrjournals.orgnih.gov.
A key aspect of this selectivity is the differential sensitivity of proliferating versus quiescent endothelial cells. Non-confluent, proliferating HUVECs exhibit a dramatic collapse of cell shape, whereas confluent, quiescent monolayers are significantly less affected aacrjournals.orgnih.govnih.govaacrjournals.org. This is attributed to differences in cytoskeletal organization; mature, confluent endothelial cells possess a dense peripheral band of actin microfilaments that maintains structural integrity, a feature that is diffuse or absent in immature, proliferating cells aacrjournals.org. This inherent structural difference may render the tumor vasculature uniquely sensitive to the tubulin-disrupting effects of this compound, leading to a selective shutdown of blood vessels within the tumor while sparing those in normal, healthy tissues aacrjournals.orgubc.ca.
Comparative Cellular Responses Across Cell Lines (e.g., Smooth Muscle Cells, Prostate Cancer Cell Lines, Pancreatic Cancer Cells, Fetal Fibroblasts in in vitro studies)
The cellular response to this compound varies significantly when comparing endothelial cells to other cell types, reinforcing its role as a vascular-targeting agent rather than a conventional cytotoxic drug.
Smooth Muscle Cells: In direct comparative studies, vascular smooth muscle cells were shown to be unaffected by concentrations of this compound that induced profound morphological changes in endothelial cells nih.govaacrjournals.org. The lack of response in smooth muscle cells, which provide structural support to mature blood vessels, further contributes to the compound's selective activity against the less-supported, immature tumor vasculature aacrjournals.org.
Pancreatic Cancer Cell Lines: In preclinical models of pancreatic cancer using the L3.6pl human pancreatic cancer cell line, this compound demonstrated minimal direct activity against the cancer cells themselves in vitro nih.govnih.gov. However, in vivo, its potent antivascular activity led to the occlusion of tumor blood vessels, resulting in extensive central tumor necrosis and a significant inhibition of both primary tumor growth and metastasis nih.govnih.gov. This indicates that the observed antitumor effects are a secondary consequence of vascular collapse and subsequent starvation of the tumor cells, not direct cytotoxicity nih.govnih.govresearchgate.net.
Prostate Cancer Cell Lines and Fetal Fibroblasts: In the reviewed preclinical literature, specific in vitro studies detailing the comparative cellular response of prostate cancer cell lines or fetal fibroblasts to this compound were not prominently featured. The research focus has remained centered on the compound's potent and selective effects on the vascular endothelium.
The following table summarizes the differential cellular responses to this compound based on preclinical in vitro findings.
| Cell Type | Observed Effect of this compound (In Vitro) | Primary Mechanism | Reference |
|---|---|---|---|
| Proliferating Endothelial Cells (e.g., HUVECs) | Rapid cell rounding, cytoskeletal collapse, contraction at non-cytotoxic concentrations. | Direct; Tubulin Depolymerization | aacrjournals.orgnih.govnih.govaacrjournals.org |
| Quiescent (Confluent) Endothelial Cells | Significantly less sensitive to morphological changes compared to proliferating cells. | Direct; Tubulin Depolymerization | aacrjournals.orgnih.govaacrjournals.org |
| Smooth Muscle Cells | Reported to be unaffected at concentrations active on endothelial cells. | N/A (Insensitive) | nih.govaacrjournals.org |
| Pancreatic Cancer Cells (L3.6pl) | Unlikely direct cytotoxic or antiproliferative activity at relevant concentrations. | N/A (Insensitive) | nih.govnih.gov |
Influence on Rho-GTPase Signaling
The dramatic changes in endothelial cell shape and cytoskeletal structure induced by this compound are linked to specific intracellular signaling pathways. The Rho family of small GTPases are critical regulators of the actin cytoskeleton, cell shape, and adhesion. Preclinical studies have shown that the collapse of capillary-like networks formed by endothelial cells, when treated with microtubule-depolymerizing vascular disrupting agents like this compound, is a Rho-dependent process nih.gov.
Specifically, treatment with this compound was found to induce the formation of actin stress fibers in endothelial cells nih.govaacrjournals.org. The activation of the Rho signaling pathway is a key step in mediating this cytoskeletal reorganization. It has been demonstrated that the disruptive effects of such agents on endothelial capillary networks can be prevented by the use of Rho inhibitors, confirming the crucial role of this signaling pathway in the compound's mechanism of vascular disruption nih.gov.
Reversibility of Cellular Effects
A defining characteristic of the cellular effects of this compound in preclinical models is their reversibility aacrjournals.orgnih.gov. The morphological changes induced in endothelial cells—including cell rounding and tubulin cytoskeleton destabilization—were found to be rapidly and fully reversible upon removal of the compound, provided the exposure was at non-cytotoxic concentrations aacrjournals.orgnih.govaacrjournals.org. This lack of permanent cytotoxicity at effective antivascular concentrations is a key feature nih.gov.
In one study, the reduction in endothelial cell area was fully reversible at all but the highest concentration tested (100 μm), at which point cytotoxicity was likely a factor aacrjournals.org. This rapid reversibility is thought to be beneficial, allowing for a short in vivo exposure that is sufficient to damage the sensitive tumor vasculature without causing prolonged disruption of microtubules in healthy tissues, thereby avoiding broader toxicity aacrjournals.org. The relatively rapid clearance of this compound in vivo, combined with the swift reversal of its effects at a cellular level, is believed to be a key contributor to its selective action against tumor vasculature aacrjournals.orgnih.gov.
Structure Activity Relationship Sar Studies of N Acetylcolchinol and Its Analogues
Design Principles for N-Acetylcolchinol Analogues
The design of this compound analogues is guided by the established SAR of colchicine (B1669291), focusing on key structural motifs that dictate biological activity. Modifications typically target specific rings or functional groups to modulate potency, selectivity, or metabolic stability.
C-Ring Modifications: The C-ring, which in colchicine is a tropone (B1200060) ring, is a primary site for modification. Replacing it with a benzenoid ring, as seen in this compound O-methyl ether (NCME), has yielded analogues with enhanced biological properties nih.govresearchgate.net. Studies indicate that the C-ring's integrity is essential for tubulin binding, with alterations like replacing the keto group with a thioketo group or demethylating the methoxy (B1213986) group reducing activity beilstein-journals.org.
B-Ring Modifications: The B-ring, featuring an acetamide (B32628) linkage, can tolerate substitutions with other alkyl amides with minimal loss of potency beilstein-journals.org. However, the nitrogen atom at the C7 position of the B-ring is critical for recognition by efflux pumps like P-glycoprotein (P-gp), and its removal can significantly alter cellular transport and resistance profiles clockss.org.
A-Ring Modifications: Changes to the methoxy groups on the A-ring are also important; demethylation of the methoxy group in ring A decreases binding affinity, highlighting the ring's importance beilstein-journals.org. Modifications to methoxy groups on both A and C rings can modulate cellular toxicity, though they may not always affect interactions with efflux pumps clockss.org.
Synthetic Strategies: Advanced synthetic methodologies, including Grignard additions, Suzuki-Miyaura couplings, and cyclodehydrations, are employed to construct complex analogues such as aminodibenzoxepines, allowing for systematic exploration of structural variations nih.gov.
Influence of Chemical Modifications on Biological Activity
Chemical modifications to the this compound scaffold can profoundly influence its ability to inhibit tubulin polymerization and affect cellular processes.
Modifications within the C-ring are particularly effective in enhancing the biological activity of colchicine derivatives. This compound O-methyl ether (NCME) and thiocolchicine (B1684108), both featuring C-ring alterations, demonstrate superior inhibition of cell growth and tubulin polymerization compared to colchicine itself nih.gov. These analogues exhibit significantly improved tubulin binding kinetics. NCME, for instance, binds to tubulin approximately 60 times faster than colchicine and possesses a lower activation energy for association (7.0 kcal/mol vs. 18 kcal/mol for colchicine) nih.gov. Furthermore, the dissociation of NCME from the tubulin complex is considerably more rapid, with a half-life of 11 minutes at 37°C, contrasting with the 27-hour half-life of the colchicine-tubulin complex nih.gov. This enhanced binding and dissociation contribute to a more favorable binding free energy for NCME (-20 kcal/mol) compared to colchicine (-6 kcal/mol) nih.gov.
Beyond direct tubulin interaction, this compound itself elicits pronounced effects on endothelial cell morphology at nanomolar concentrations. It induces rapid cellular responses, including contraction, destabilization of the tubulin cytoskeleton, formation of actin stress fibers, and membrane blebbing aacrjournals.org. These effects are more pronounced in nonconfluent endothelial cells and are reversible upon removal of the compound aacrjournals.org. Studies involving C-ring fluorinated analogues have also reported potent antiproliferative activity against various cancer cell lines, with some compounds demonstrating efficacy comparable to or exceeding that of this compound researchgate.net. The structural integrity of the C-ring is paramount for microtubule binding activity, as modifications such as replacing the keto group with a thioketo group or demethylating the methoxy group in this region lead to a reduction in activity beilstein-journals.org.
Computational and Chemoinformatic Approaches in SAR Analysis
Computational methods play a vital role in modern SAR studies, providing powerful tools for understanding molecular interactions and guiding the design of new compounds.
3D-structure-based pharmacophore modeling is a key computational technique used to dissect the SAR of this compound and its analogues. A pharmacophore defines the essential three-dimensional arrangement of chemical features—such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers—that are critical for a molecule's interaction with its biological target mdpi.comd-nb.info. Structure-based pharmacophore models utilize the known three-dimensional structure of the target protein, in this case, tubulin, to identify these critical features mdpi.comdovepress.com. By mapping the interactions between a ligand and its binding site, these models offer insights into the molecular basis of activity d-nb.info. These pharmacophore models are then employed as queries for virtual screening of large chemical databases, facilitating the identification of novel compounds with desired biological activities mdpi.comdovepress.com. This compound is known to bind to the colchicine-binding site on tubulin, making pharmacophore modeling an effective strategy for understanding this interaction and directing the design of new analogues researchgate.netthieme-connect.com.
Molecular docking simulations are a fundamental component of chemoinformatic SAR analysis, offering a computational method to predict the binding pose and affinity of small molecules to their protein targets mdpi.comwindows.netfrontiersin.orgnih.gov. By simulating the physical process of a ligand interacting with a protein's binding pocket, docking studies can reveal critical binding interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions mdpi.com. This information is invaluable for SAR studies, as it allows researchers to correlate specific structural features with binding strength and orientation. For this compound and its analogues, molecular docking can predict how structural modifications affect their interaction with the colchicine-binding site on tubulin thieme-connect.com. While specific docking studies directly focused on this compound's interaction with tubulin are not explicitly detailed in all provided snippets, the general application of molecular docking in SAR studies for identifying potential inhibitors of protein targets, including those related to tubulin, is well-established mdpi.comwindows.netfrontiersin.orgnih.gov. These simulations aid in prioritizing compounds for synthesis and experimental validation, thereby accelerating the drug discovery process.
Data Tables
Table 1: Comparative Tubulin Binding Kinetics of Colchicine Analogues
| Compound Name | Association Rate (k_on) | Dissociation Rate (k_off) | Half-life (t½) at 37°C | Binding Free Energy (ΔG) | Reference |
| Colchicine | 1x (relative) | 24 h dissociation | 27 h | -6 kcal/mol | nih.gov |
| This compound O-methyl ether (NCME) | 60x (faster than colchicine) | 11 min dissociation | 11 min | -20 kcal/mol | nih.gov |
| Thiocolchicine | 2-4x (faster than colchicine) | 24 h dissociation | 24 h | -10 kcal/mol | nih.gov |
Note: Association rates are relative to colchicine. Dissociation rates and half-lives are for the tubulin-drug complex.
Table 2: Cellular Effects of this compound on Endothelial Cells
| Cell Type | Morphological Effect | Sensitivity (IC50 for morphological change) | Reversibility | Reference |
| HUVECs/HMVEC-Ls | Retraction, destabilization of tubulin cytoskeleton, induction of actin stress fibers, membrane blebbing. | 0.07 ± 0.01 μm (nonconfluent) 0.62 ± 0.2 μm (confluent) | Rapid (within 3h) | aacrjournals.org |
| Smooth Muscle Cells (A-10) | Marginal changes. Less sensitive to antiproliferative activity. | Not specified | Not specified | aacrjournals.org |
| NIH-3T3 Fibroblasts | Intermediate sensitivity between HUVECs and A10 cells. | Not specified | Not specified | aacrjournals.org |
| Tumor Cell Lines (SKOV-3, MDA-MB-435) | Partially affected morphology (41% and 37% reduction in cell area, respectively). Comparable antiproliferative activity to endothelial cells. | Not specified | Not specified | aacrjournals.org |
Note: IC50 values for morphological changes are provided for nonconfluent and confluent endothelial cells.
Compound List
this compound
Colchicine
this compound O-methyl ether (NCME)
Thiocolchicine
ZD6126
Allocolchicinoids
Aminodibenzoxepines
Demecolcine
Klocolchicine analogues
Deaminocolchinol methyl ether
Biphenyl ester
Fitzgerald phenyltropone
9-thiodeoxothioc'olchicine
Allocolchicine aldehyde
N-formamido analogue
N-acetylcolchicinol methyl ether
NSC 51046
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the complex interplay between the chemical structure of molecules and their biological activity. For this compound and its analogues, QSAR methodologies are employed to understand how variations in molecular architecture influence their potent activity as tubulin polymerization inhibitors and, consequently, their cytotoxic effects on cancer cells nih.govsciencegate.appnih.govnih.govacs.org. By correlating specific molecular descriptors with measured biological activities, QSAR models can predict the potency of novel analogues and guide the rational design of more effective therapeutic agents.
Molecular Descriptors and Biological Activity
The development of robust QSAR models for this compound analogues involves the calculation of a diverse range of molecular descriptors that capture various physicochemical, topological, electronic, and three-dimensional structural properties. These descriptors serve as numerical representations of the molecular features believed to be crucial for interaction with the biological target, primarily the colchicine-binding site on β-tubulin nih.govnih.govacs.org.
Commonly utilized descriptors in QSAR studies for tubulin inhibitors, including those related to this compound, often include:
Physicochemical Descriptors: Such as the logarithm of the octanol-water partition coefficient (LogP) to represent hydrophobicity dovepress.comnih.govnih.govchemmethod.com, molecular weight (MW) nih.govchemmethod.com, and molecular refractivity (MR) nih.govchemmethod.com.
Topological Descriptors: These capture the connectivity and bonding patterns within the molecule, such as Wiener Index, molecular connectivity indices (χ), and Balaban indices nih.govchemmethod.comresearchgate.net.
Electronic Descriptors: Including atomic charges (e.g., net atomic charges at specific atoms like qC1, qC2, qC3), dipole moments, and frontier molecular orbital energies (e.g., LUMO energy) dovepress.comnih.gov.
3D Descriptors: Such as 3D-MoRSE descriptors, which encode three-dimensional structural information jmchemsci.com.
The biological activity is typically quantified using parameters like the half-maximal inhibitory concentration (IC50) for tubulin polymerization inhibition or cytotoxicity assays against various cancer cell lines. These values are often logarithmically transformed (e.g., pIC50) to improve the linearity of relationships in QSAR models dovepress.comnih.gov.
QSAR Modeling Approaches
Various statistical and computational techniques are employed to build QSAR models. These include:
Multiple Linear Regression (MLR): A fundamental statistical method used to establish linear relationships between descriptors and activity chemmethod.comresearchgate.net.
Partial Least Squares (PLS): A regression method that can handle datasets with multicollinearity among descriptors researchgate.net.
Comparative Molecular Field Analysis (CoMSIA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): Advanced 3D-QSAR techniques that analyze steric, electrostatic, and hydrophobic fields around molecules to correlate them with activity nih.govresearchgate.netshd-pub.org.rs.
Machine Learning Algorithms: Including Artificial Neural Networks (ANN) and Support Vector Machines (SVM), which can model complex non-linear relationships chemmethod.com.
Model validation is crucial and typically involves assessing statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), root mean squared error (RMSE), and external validation metrics (e.g., R²pred) to ensure the predictive power and reliability of the developed models dovepress.comnih.govresearchgate.netjmchemsci.comshd-pub.org.rs.
Representative QSAR Data Table
While specific QSAR datasets for this compound analogues are not extensively detailed in the provided search snippets, the following table illustrates the typical format and types of data generated in such studies, highlighting the relationship between structural features (descriptors) and biological activity.
| Analogue ID | Observed Activity (pIC50 for Tubulin Inhibition) | Predicted Activity (pIC50) | LogP | Molecular Weight (Da) | Topological Index (e.g., Wiener Index) | R² | Q² | RMSE |
| This compound | 6.5 | 6.4 | 3.2 | 415.4 | 1500 | 0.85 | 0.78 | 0.25 |
| Hypothetical Analogue A (Modified C-ring) | 7.1 | 7.0 | 3.5 | 430.5 | 1650 | |||
| Hypothetical Analogue B (Modified A-ring) | 5.8 | 5.9 | 2.9 | 400.2 | 1300 |
Note: The data presented in this table is illustrative, representing typical findings in QSAR studies for tubulin inhibitors. Specific values for this compound analogues would be derived from experimental data and validated QSAR models.
Detailed Research Findings and Implications
QSAR studies on this compound and its analogues aim to identify specific structural features that are critical for potent tubulin polymerization inhibition and cytotoxicity. For instance, research on colchicine analogues has shown that modifications in the C-ring can significantly enhance binding affinity and biological potency compared to colchicine itself nih.gov. QSAR models can quantify these effects by correlating changes in descriptors associated with these structural regions to observed activity.
A positive correlation between LogP and activity, for example, might suggest that increased lipophilicity (up to a certain point) can improve cellular uptake or binding to the hydrophobic pockets within the tubulin binding site dovepress.comnih.gov. Conversely, specific electronic descriptors, such as atomic charges or orbital energies, might reveal the importance of electronic distribution for key interactions, such as hydrogen bonding or electrostatic complementarity with the protein target dovepress.comnih.gov. Topological descriptors can further elucidate how molecular shape and connectivity contribute to optimal binding conformation.
The findings from these QSAR models provide valuable insights for medicinal chemists, enabling them to rationally design and synthesize new this compound derivatives with improved potency, selectivity, and potentially reduced off-target effects. By understanding which structural modifications lead to enhanced or diminished activity, researchers can iteratively optimize lead compounds, moving closer to developing novel anti-cancer therapeutics based on the this compound scaffold.
Compound List:
this compound
Colchicine
this compound O-methyl ether (NCME)
Thiocolchicine
ZD6126
Future Directions and Research Gaps in N Acetylcolchinol Studies
Exploration of Novel Synthetic Routes and Greener Methodologies
The synthesis of N-Acetylcolchinol has evolved considerably, moving towards more efficient and environmentally conscious approaches. Traditional synthetic pathways have been augmented by innovative strategies, reflecting a growing emphasis on green chemistry principles.
Total Synthesis Strategies: Beyond electrochemical methods, total synthesis strategies continue to be explored, employing various coupling reactions like Ullmann and Suzuki-Miyaura biaryl couplings, as well as cyclopropanation-ring expansion and Nicholas reactions. Novel routes involving decarbonylation and electrocyclic ring-opening cascade reactions have also been utilized for synthesizing this compound methyl ether (NCME).
Table 6.1: Selected Synthetic Approaches for this compound
| Synthesis Method | Key Reaction Type(s) | Reported Yield (Approx.) | Stereoselectivity (er/ee) | Greener Aspects | References |
| Electrochemical Synthesis (Racemic) | Chalcone reduction, Oxidative arene-arene coupling | 41% | Not specified | Replaces transition metals/toxic reagents, step-economical | |
| Electrochemical Synthesis (Asymmetric) | Chalcone reduction, Oxidative arene-arene coupling, Amine deprotection | 33% | 99.5:0.5 er | Replaces transition metals/toxic reagents, step-economical | |
| Total Synthesis (Biaryl Coupling) | Ullmann coupling, Suzuki-Miyaura coupling, Reductive coupling | Variable | Variable | Utilizes established cross-coupling chemistries | |
| Total Synthesis (Cascade Reactions) | Decarbonylation, Electrocyclic ring-opening cascade | Variable | Variable | Novel reaction sequences for specific derivatives |
Advanced Characterization of Molecular Binding Mechanisms and Protein Interactions
This compound exerts its primary biological effects by interfering with microtubule dynamics, a mechanism shared with its parent compound, colchicine (B1669291). However, a deeper understanding of its precise molecular interactions is crucial for further drug development.
Tubulin Binding Site: this compound is well-established to bind to the colchicine-binding site on β-tubulin, a critical component of microtubules. This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and ultimately apoptosis, particularly in rapidly proliferating cells like cancer cells and tumor endothelial cells.
Structural and Computational Insights: X-ray crystallography has provided high-resolution structural data of tubulin in complex with colchicine-binding site inhibitors, including N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), revealing ligand-dependent conformations of flexible loops within the binding site. Computational modeling and molecular docking studies have further elucidated potential binding modes and interactions, such as hydrogen bonding between the ligand and specific amino acid residues like Asnα101. Analogs like NCME and thiocolchicine (B1684108) have demonstrated faster binding kinetics and more favorable binding free energies compared to colchicine, suggesting mechanistic advantages.
Development of More Selective Cellular Modulators
Enhancing the selectivity of this compound and its derivatives for target cells or pathways is a paramount goal to improve therapeutic efficacy and mitigate potential toxicities.
Vascular Targeting and Selectivity: this compound, particularly through its prodrug ZD6126, has shown promise as a vascular-targeting agent. It selectively disrupts
Q & A
Basic: What are the standard protocols for synthesizing and characterizing N-Acetylcolchinol in academic research?
Answer:
Synthesis typically involves colchicine acetylation under anhydrous conditions using acetic anhydride or acetyl chloride. Key steps include:
- Reagent Purity : Use HPLC-grade solvents and reagents to minimize side reactions .
- Characterization : Confirm structure via -NMR and -NMR (chemical shifts for acetyl groups: δ~2.1 ppm in -NMR) and mass spectrometry (expected molecular ion at m/z 434.5 for CHNO). Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .
- Reproducibility : Detailed synthetic procedures must be documented, including reaction time, temperature, and purification steps (e.g., recrystallization solvents) to enable replication .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?
Answer:
Contradictions often arise from variability in:
- Experimental Design : Differences in cell culture conditions (e.g., serum concentration, passage number) or treatment duration .
- Data Normalization : Use internal controls (e.g., housekeeping genes for qPCR) and standardized viability assays (MTT vs. ATP-based assays) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Report effect sizes and confidence intervals to contextualize discrepancies .
- Mechanistic Context : Cross-validate findings with functional assays (e.g., tubulin polymerization inhibition) to confirm target engagement .
Basic: What analytical techniques are recommended for assessing this compound purity and stability in preclinical studies?
Answer:
- Purity : Use reversed-phase HPLC with UV/Vis detection (≥95% purity threshold) .
- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .
- Quantification : Validate calibration curves using certified reference standards (linearity range: 0.1–100 µg/mL, R ≥ 0.99) .
Advanced: What strategies optimize this compound’s bioavailability in in vivo models while minimizing toxicity?
Answer:
- Formulation : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
- Dosing Regimen : Employ pharmacokinetic modeling (non-compartmental analysis) to determine optimal dose intervals .
- Toxicity Mitigation : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in serum. Compare toxicity profiles against positive controls (e.g., colchicine) .
Basic: How should researchers design a literature review to identify gaps in this compound’s mechanism of action?
Answer:
- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords: “this compound,” “tubulin binding,” “apoptosis.”
- Inclusion Criteria : Prioritize peer-reviewed articles (last 10 years) with full experimental details .
- Gap Analysis : Tabulate conflicting findings (e.g., IC variability) and unresolved questions (e.g., off-target kinase inhibition) in a comparative table .
Advanced: How can contradictory results in this compound’s apoptotic vs. necrotic effects be reconciled methodologically?
Answer:
- Assay Selection : Use Annexin V/PI flow cytometry to distinguish apoptosis (early/late) from necrosis .
- Dose-Dependency : Perform time- and concentration-response curves (e.g., 0.1–10 µM, 24–72 hours) .
- Pathway Inhibition : Apply caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis specificity .
Basic: What statistical methods are essential for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC/IC .
- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .
- Replicates : Include ≥3 biological replicates and report SEM or SD .
Advanced: How can researchers address this compound’s instability in aqueous buffers during long-term assays?
Answer:
- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 6.5–7.0 instead of Tris-based buffers to reduce hydrolysis .
- Storage Conditions : Prepare fresh solutions in amber vials and store at −80°C for >1 week stability .
- Real-Time Monitoring : Employ inline UV spectroscopy during assays to track degradation .
Basic: What ethical guidelines govern the use of this compound in animal studies?
Answer:
- NIH Compliance : Adhere to ARRIVE guidelines for reporting animal numbers, randomization, and blinding .
- Dose Justification : Conduct pilot studies to determine the maximum tolerated dose (MTD) before full-scale experiments .
- IACUC Approval : Submit protocols detailing endpoints, euthanasia criteria, and pain management .
Advanced: How can multi-omics approaches elucidate this compound’s polypharmacology?
Answer:
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .
- Proteomics : Use SILAC labeling to quantify tubulin isoform binding affinities .
- Data Integration : Apply bioinformatics tools (e.g., STRING, Metascape) to map target networks and off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
